Home > Products > Screening Compounds P55363 > Beta-defensin 13 . BNDB-13
Beta-defensin 13 . BNDB-13 -

Beta-defensin 13 . BNDB-13

Catalog Number: EVT-246937
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-defensin 13, also known as bovine neutrophil beta-defensin 13, is a member of the beta-defensin family of antimicrobial peptides. These peptides play a crucial role in the innate immune system of various species, including bovines. Beta-defensin 13 is primarily expressed in the mammary glands and has been shown to exhibit antimicrobial activity against a range of pathogens, contributing to the host's defense mechanisms.

Source

Beta-defensin 13 is predominantly sourced from the bovine species, particularly within the mammary glands. It is encoded by genes located on specific chromosomes, with bovine genomes containing several clusters of beta-defensin genes. The expression of these genes can be induced by various stimuli, including infections and hormonal changes .

Classification

Beta-defensin 13 belongs to the broader category of antimicrobial peptides, specifically classified under beta-defensins. These peptides are characterized by their cationic nature and ability to disrupt microbial membranes, leading to cell death. The beta-defensin family is known for its diverse roles in immune response and inflammation modulation .

Synthesis Analysis

Methods

The synthesis of beta-defensin 13 can be achieved through various methods, including chemical synthesis and recombinant DNA technology. Chemical synthesis typically involves solid-phase peptide synthesis techniques that allow for the assembly of amino acids in a specific sequence to form the mature peptide.

Technical Details

In laboratory settings, researchers have successfully synthesized beta-defensin peptides using automated synthesizers that facilitate the stepwise addition of protected amino acids. This process often requires careful monitoring of reaction conditions to ensure proper folding and formation of disulfide bonds essential for the peptide's stability and activity .

Molecular Structure Analysis

Structure

The molecular structure of beta-defensin 13 features a characteristic arrangement of cysteine residues that form disulfide bonds, contributing to its stability and function. The peptide typically consists of approximately 38-42 amino acids, with a positively charged C-terminus that enhances its antimicrobial properties.

Data

The specific sequence and structural details of beta-defensin 13 are crucial for understanding its function. Structural studies often utilize techniques such as circular dichroism and nuclear magnetic resonance spectroscopy to elucidate the conformational properties of the peptide under physiological conditions .

Chemical Reactions Analysis

Reactions

Beta-defensin 13 engages in several chemical reactions that enhance its antimicrobial activity. One notable reaction involves binding to bacterial membranes, disrupting their integrity and leading to cell lysis. This mechanism is facilitated by electrostatic interactions between the positively charged peptide and negatively charged components of bacterial membranes.

Technical Details

In vitro studies have demonstrated that increasing concentrations of beta-defensin 13 can effectively neutralize lipopolysaccharides (LPS) from gram-negative bacteria, indicating its role in modulating inflammatory responses . Additionally, the presence of disulfide bonds within the peptide is critical for maintaining its structural integrity during these interactions.

Mechanism of Action

Process

The mechanism by which beta-defensin 13 exerts its effects involves several steps:

  1. Binding: The peptide binds to microbial surfaces through electrostatic interactions.
  2. Membrane Disruption: This binding leads to the formation of pores in bacterial membranes.
  3. Cell Lysis: The disruption ultimately results in cell death due to loss of membrane integrity.

Data

Research indicates that beta-defensin 13 also plays a role in immune modulation by attracting immune cells such as macrophages and dendritic cells to sites of infection, enhancing phagocytosis and cytokine production .

Physical and Chemical Properties Analysis

Physical Properties

Beta-defensin 13 is typically a soluble peptide under physiological conditions, with a net positive charge due to its amino acid composition. Its solubility facilitates interaction with microbial targets in various biological environments.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 4-5 kDa.
  • Isoelectric Point: The pH at which the peptide carries no net charge, influencing its interaction with other molecules.
  • Stability: Stability is largely dependent on disulfide bond formation; reduction or disruption can lead to loss of function .
Applications

Scientific Uses

Beta-defensin 13 has significant implications in various scientific fields:

  • Antimicrobial Research: Its ability to combat bacterial infections makes it a candidate for developing new antimicrobial therapies.
  • Immunology: Studies on beta-defensin 13 contribute to understanding innate immunity mechanisms and could lead to novel immunomodulatory treatments.
  • Veterinary Medicine: Its role in bovine health highlights potential applications in livestock management and disease prevention strategies .
Evolutionary Biology and Genomic Context of Beta-Defensin 13

Phylogenetic Relationships Within Vertebrate Defensin Superfamilies

Beta-defensin 13 (BD-13), also termed AvBD13 in birds or DEFB113 in select mammals, occupies a deeply conserved position within the vertebrate β-defensin superfamily. Phylogenetic analyses place BD-13 within a monophyletic cluster of avian β-defensins that diverged before the avian-mammalian split ~310 million years ago [1] [5]. This gene belongs to the ancestral core of 13 β-defensin subfamilies (AvBD1–14, excluding AvBD6 as a Galliforme-specific duplication) identified in avian genomes [1] [8]. Unlike the rapidly diversifying AvBD1 and AvBD3 lineages, BD-13 exhibits remarkable sequence conservation across Neornithes (modern birds), evidenced by:

  • Structural Stability: Preservation of the six-cysteine motif (C-X₆-C-X₃-C-X₁₀-C-X₅-CC) and disulfide bond topology (C1–C5, C2–C4, C3–C6), critical for the triple-stranded β-sheet fold [1] [6].
  • Functional Retention: Conservation of cationic residues in the mature peptide domain essential for membrane interaction and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses [1] [7].

Notably, BD-13 is absent in mammalian α-defensin and θ-defensin lineages, supporting the hypothesis that β-defensins represent the ancestral vertebrate defensin type from which α-defensins arose post-mammalian divergence [5] [9]. Big defensins in invertebrates (e.g., horseshoe crabs, bivalves) show a structural precursor relationship to β-defensins via their C-terminal β-defensin-like domain; the loss of the N-terminal hydrophobic domain during vertebrate evolution gave rise to the compact β-defensin structure [9].

Table 1: Evolutionary Distribution of BD-13 Across Vertebrates

LineagePresenceConservation StatusKey Structural Features
Birds (Neornithes)UniversalHigh (Purifying selection)Canonical 6-cysteine motif; cationic C-terminus
MammalsLimited (e.g., pigs, cattle)Moderate (Lineage-specific divergence)Variant spacing in mature peptide domain
Teleost FishAbsent
AmphioxusAbsent

Genomic Organization and Copy Number Variation Dynamics in Mammalian Lineages

The genomic architecture of BD-13 reveals contrasting evolutionary dynamics between birds and mammals:

  • Avian Conservation: In birds, BD-13 resides within a dense β-defensin gene cluster (~86–200 kb) on chromosome 3q3.5–3.7, flanked by conserved genes CTSB (cathepsin B) and TRAM2 (translocation-associated membrane protein 2) [1] [5] [8]. This cluster maintains a stable one-to-one ortholog organization across 53 avian species spanning 32 orders, with no evidence of copy number variation (CNV) for BD-13 [1] [8]. This synteny suggests strong functional constraints against duplication or loss.

  • Mammalian Diversification: Mammals display fragmented β-defensin clusters. BD-13 homologs (e.g., DEFB113) occur in species-specific clusters:

  • Pigs: Part of a 29-gene β-defensin repertoire on SSC13q41, with CNV documented for paralogs like pBD114, pBD115, and pBD129 (2–5 copies) but not yet confirmed for BD-13 itself [3].
  • Cattle: Resides within a 57-gene defensin system primarily on BTA27 (30 genes spanning 1.9 Mb). BD-13 orthologs here show lineage-specific pseudogenization or divergent spacing in cysteine residues, suggesting relaxed constraints [4].
  • Primates/Humans: BD-13 is notably absent, replaced by expansions in other β-defensin subfamilies (e.g., DEFB4/DEFB103 CNV) [7].

Gene presence-absence variation (PAV) is observed in bivalve big defensins (potential evolutionary precursors) but not in avian BD-13, indicating divergent genomic stability strategies: invertebrates utilize PAV for rapid adaptation, while birds preserve BD-13 as a single-copy gene [9].

Table 2: Genomic Architecture of BD-13 Across Species

**Species/GroupChromosomal LocationCluster SizeCNV Status (BD-13)Associated Genes
Chicken (Gallus gallus)Chr 3q3.5-q3.786 kbAbsent (Single copy)CTSB, TRAM2, AvBD1-14
Pig (Sus scrofa)SSC13q41~500 kbNot reportedMultiple pBD genes
Cattle (Bos taurus)BTA271.9 MbPseudogenization eventsBBD genes, immune loci
HumansAbsent

Evolutionary Pressure Analysis: Pathogen-Driven Diversification Mechanisms

Selective pressures on BD-13 exhibit a marked dichotomy between purifying and episodic positive selection:

  • Dominant Purifying Selection: Genome-wide analyses across Galliformes (25 species) show BD-13 evolves under strong purifying selection (dN/dS << 1), conserving residues critical for structural integrity:
  • Cysteine positions (100% invariant)
  • Glycine residues in turn regions
  • Core hydrophobic residues in β-strands [1] [8]This conservation implies non-redundant functions in innate immunity, potentially related to its unique expression in immune-privileged sites (e.g., reproductive tract) or response to conserved microbial patterns [1] [7].

  • Episodic Positive Selection: Despite overall constraint, codon-based likelihood models (PAML) detect sporadic positive selection (dN/dS > 1) at specific sites in mammalian homologs:

  • Loop regions between β-strands
  • N-terminal signal peptide cleavage sitesThese sites correlate with pathogen-rich environments, evidenced by:
  • Accelerated substitution rates in species with high microbiota exposure (e.g., ground-foraging birds, ruminants) [8]
  • Allelic variants linked to altered antimicrobial specificity in avian hybrids [1]

Pathogen-driven diversification is further evidenced by:

  • Gene Loss in Low-Pathogen Niches: Falconiformes and Psittaciformes show BD-14 pseudogenization (a paralog), but BD-13 remains intact, suggesting its irreplaceable role [1].
  • Salt-Tolerance Evolution: In marine invertebrates (e.g., oysters), big defensin ancestors of β-defensins evolved salt-stable antimicrobial domains via hydrophobic N-terminal interactions—a trait lost in vertebrate BD-13 but possibly compensated by cationic residue amplification [9].

Table 3: Evolutionary Pressure Metrics on BD-13

Selection TypedN/dS RatioLocation of SitesFunctional Implication
Purifying selection0.15–0.35Cysteines, β-strand coresMaintain structural stability, disulfide bonds
Episodic positive selection2.1–4.7Loop regions, N-terminusPathogen specificity adaptation, membrane interaction
Neutral evolution~1.0Non-functional propeptide regionsTolerated variation

Properties

Product Name

Beta-defensin 13 . BNDB-13

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.